Fasudil

Beschreibung

Overview of Rho-associated Coiled-coil Containing Protein Kinase (ROCK) Inhibition as a Therapeutic Strategy in Translational Medicine

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine protein kinase that plays a crucial role in regulating cellular processes such as cell shape, movement, and the organization of the cytoskeleton wikipedia.orgnih.govsci-toys.com. As a key downstream effector of the small GTPase RhoA, ROCK is involved in a multitude of cellular functions, including smooth muscle contraction, cell migration, proliferation, cellular adhesion, neurite outgrowth, autophagy, and apoptosis nih.govsci-toys.com. There are two main isoforms, ROCK1 and ROCK2, which share significant structural and functional similarities sci-toys.com.

The inhibition of ROCK has emerged as a promising therapeutic strategy across a broad spectrum of pathological conditions. In cardiovascular contexts, ROCK inhibition can influence hypertension, pulmonary hypertension, cerebral vasospasm, and myocardial ischemia/reperfusion injury by promoting vasodilation and modulating vascular remodeling wikipedia.orgnih.gov. Beyond cardiovascular applications, ROCK inhibitors demonstrate potential in neurodegenerative diseases (NDDs) such as Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), Huntington's disease, and multiple sclerosis, by affecting neuronal survival, neuroinflammation, and nerve repair. Furthermore, ROCK inhibition is being explored for its implications in fibrotic diseases and in preventing cancer metastasis nih.gov. Fasudil stands as a well-characterized and selective inhibitor of both ROCK1 and ROCK2 wikipedia.orgnih.gov.

Historical Evolution of this compound Research and Clinical Application in Japan and China

This compound, also known by its research codes HA-1077 or AT877, was initially identified and studied for its effects as an intracellular Ca2+ channel blocker. Clinical trials for this compound commenced in the early 1990s, predating the formal discovery of the Rho-associated coiled-coil containing protein kinase (ROCK) in 1996. Subsequent research elucidated that this compound's primary mechanism of action involves the inhibition of ROCK1 and ROCK2, leading to its vasodilatory effects.

The clinical application of this compound first gained approval in Japan in 1995 for the treatment of cerebral vasospasm and associated ischemic symptoms following subarachnoid hemorrhage (SAH) wikipedia.org. Shortly thereafter, it received approval for similar indications in China wikipedia.org. In these regions, this compound is marketed under the trade name ERIL® and was initially approved for intravenous administration. Post-marketing surveillance studies conducted in Japan between 1995 and 2000 further supported its safety and efficacy in patients undergoing treatment for SAH. While much of the safety data for this compound stems from acute, short-term treatments, such as 14-day regimens, oral formulations have also been investigated for longer treatment durations in other vascular diseases.

Current Academic Landscape and Emerging Research Directions for this compound in Global Health

The academic landscape surrounding this compound is dynamic, with ongoing research broadening its potential applications beyond its established use in cerebral vasospasm. Globally, there is significant interest in exploring this compound's utility in various cardiovascular conditions beyond its approved indications.

A major area of emerging research focuses on its neuroprotective capabilities in neurodegenerative diseases (NDDs). Preclinical studies have demonstrated that this compound can foster neurite elongation, enhance the survival of neurons, reduce neuronal apoptosis, and attenuate the aggregation of α-synuclein, a hallmark in certain NDDs like Parkinson's disease wikipedia.orgnih.gov. Furthermore, research indicates its ability to mitigate neuroinflammation and promote nerve repair and myelin regeneration. Studies in animal models of Alzheimer's and Parkinson's diseases suggest that this compound can reverse gene expression patterns associated with neurodegeneration, highlighting its potential as a disease-modifying therapy.

Beyond NDDs, this compound is under investigation for its therapeutic effects in other complex conditions, such as Fabry disease, where it has shown promise in improving vascular endothelial function and alleviating symptoms like left ventricular hypertrophy (LVH), anhidrosis, heat insensitivity, and renal fibrosis. The development of multi-target this compound derivatives is also an active research direction, aiming to address the intricate pathologies of various diseases through a polypharmacology approach. While preclinical findings are robust, larger and more rigorous clinical trials are essential to fully ascertain the long-term efficacy and safety of this compound for these emerging indications. The repurposing of this compound, an already approved drug, represents a strategic approach to accelerate the development of new therapies for conditions currently lacking effective treatments.

Structure

3D Structure

Eigenschaften

IUPAC Name |

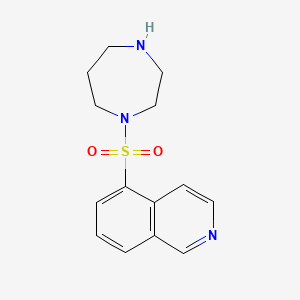

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOGFTYYXHNFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048569 | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103745-39-7 | |

| Record name | Fasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasudil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Fasudil Action

Rho-associated Coiled-coil Containing Protein Kinase (ROCK) Inhibition Dynamics

Rho-kinase (ROCK) is a serine/threonine kinase activated by the small GTPase RhoA. Upon activation, ROCK phosphorylates various downstream targets, leading to increased myosin light chain phosphorylation, which in turn enhances actin-myosin interactions and promotes smooth muscle contraction and vasoconstriction. Fasudil's therapeutic efficacy stems from its direct inhibition of this ROCK activity. patsnap.com

This compound is characterized as a non-isoform-selective inhibitor of ROCK, meaning it effectively targets both ROCK1 and ROCK2 isoforms. kcl.ac.ukalzdiscovery.org While these two isoforms share a high degree of structural similarity, particularly within their kinase domains (exceeding 90% sequence identity), they can exhibit distinct functional roles in cellular contexts. frontiersin.orgmdpi.com For instance, ROCK1 plays a crucial role in the formation of stress fibers and adhesion plaques, whereas ROCK2 is more prominently involved in processes such as phagocytosis and cell contraction. frontiersin.org Despite these functional distinctions, this compound acts as a competitive antagonist for ATP within the kinase domain, thereby inhibiting both isoforms. kcl.ac.uk

Studies have demonstrated that this compound can inhibit the activation of both ROCK1 and ROCK2 in lung endothelial cells during inflammatory responses. researchgate.net Furthermore, research into choroidal neovascularization (CNV) indicated that both dual inhibition of ROCK1/2 (achieved with this compound) and selective inhibition of ROCK2 led to significant reductions in CNV, suggesting diverse mechanistic contributions. nih.gov

This compound functions as a type-I protein kinase modulator, directly competing with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding site located within the kinase domain of ROCK. imrpress.comresearchgate.net The isoquinoline (B145761) ring of this compound structurally mimics the adenine (B156593) moiety of ATP, while its homopiperazine (B121016) ring occupies the space typically bound by the ribose and phosphate (B84403) groups of ATP. imrpress.com This competitive binding mechanism contributes to this compound's selectivity for ROCK over other related kinases, such as Protein Kinase A (PKA). This selectivity is attributed to specific steric interactions between the 7-membered homopiperazine ring of this compound and residues within the phosphate binding loop of ROCK. imrpress.comnih.gov While this compound primarily operates as an ATP-competitive (orthosteric) inhibitor, it is important to note that allosteric modulation, involving binding to sites distinct from the ATP-binding site, is another recognized mechanism in kinase inhibition. imrpress.compharmacologyeducation.org

Modulation of Downstream Signaling Pathways by ROCK Inhibition

By inhibiting ROCK activity, this compound effectively modulates a series of downstream signaling pathways, leading to diverse cellular outcomes.

ROCK plays a pivotal role in regulating the actin cytoskeleton, which is fundamental for maintaining cell morphology, polarity, adhesion, and motility. frontiersin.org this compound's inhibitory action on ROCK results in the disruption of normal cytoskeletal organization. aacrjournals.org Specifically, this compound induces alterations in the actin cytoskeleton, leading to the dissipation of actin stress fibers and changes in astrocytic morphology. nih.gov Research indicates that this compound treatment decreases the abundance of filamentous actin (F-actin) while simultaneously increasing the labeling of globular actin (G-actin). nih.gov This effect is significant because actin polymerization, largely mediated by the Arp2/3 complex, is crucial for cytoskeletal dynamics and cellular migration. nih.gov this compound has been shown to suppress actin cytoskeleton polymerization by reducing the expression of key components of the Arp2/3 complex, including Arp2, Arp3, WASP, and WAVE2. nih.gov

Table 1: Effects of this compound on Actin Cytoskeleton Components

| Component | Effect of this compound Treatment | Reference |

| F-actin | Decreased abundance | nih.gov |

| G-actin | Increased labeling | nih.gov |

| Stress Fibers | Dissipation | nih.gov |

| Arp2 | Decreased expression | nih.gov |

| Arp3 | Decreased expression | nih.gov |

| WASP | Decreased expression | nih.gov |

| WAVE2 | Decreased expression | nih.gov |

A critical downstream consequence of this compound-mediated ROCK inhibition is the modulation of myosin light chain (MLC) phosphorylation. Under normal physiological conditions, ROCK promotes smooth muscle contraction by phosphorylating MLC and simultaneously inhibiting myosin light chain phosphatase (MLCP). patsnap.com By inhibiting ROCK, this compound effectively prevents the phosphorylation of MLC, thereby promoting the relaxation of smooth muscle. patsnap.compatsnap.com This mechanism is particularly advantageous in pathological conditions characterized by excessive vasoconstriction. patsnap.com Studies have consistently shown that this compound reduces the phosphorylation of MLC, a key downstream effector of ROCK. arvojournals.org This reduction in MLC phosphorylation directly leads to decreased contractility of smooth muscle cells and subsequent vasodilation. patsnap.com

Table 2: this compound's Impact on Myosin Light Chain (MLC) and Smooth Muscle Contraction

| Pathway/Component | Effect of this compound Treatment | Outcome/Mechanism | Reference |

| ROCK activity | Inhibition | Prevents MLC phosphorylation | patsnap.compatsnap.com |

| MLC phosphorylation | Decreased | Promotes smooth muscle relaxation | patsnap.compatsnap.comarvojournals.org |

| Smooth Muscle Contraction | Reduced | Vasodilation | patsnap.compatsnap.com |

| Myosin Light Chain Phosphatase (MLCP) | Indirect activation (via ROCK inhibition) | Dephosphorylates MLC | patsnap.compatsnap.com |

This compound's inhibition of ROCK also profoundly impacts cellular adhesion and migration. ROCK is intimately involved in the regulation of focal adhesions and the reorganization of the actin cytoskeleton, both of which are crucial for cellular adhesion and motility. patsnap.com By inhibiting ROCK, this compound can effectively reduce cellular adhesion and promote cellular detachment and migration. patsnap.com

Research has demonstrated that this compound significantly decreases cell adhesion and migration in various cell types, including lung carcinoma cells and endothelial progenitor cells (EPCs). cdnsciencepub.comnih.gov In studies involving lung carcinoma cells, this compound treatment led to a significant, dose-dependent reduction in both adhesion and migration. cdnsciencepub.com Similarly, this compound was found to increase the number of adherent EPCs in ex vivo cultures, and these cells largely retained their functional migratory properties, although with some observed decrease in migratory activity toward specific factors. nih.gov This ability to modulate cellular adhesion and migration is a significant aspect of this compound's broader therapeutic utility. patsnap.com

Table 3: Effects of this compound on Cellular Adhesion and Migration

| Cell Type | Process | Effect of this compound Treatment | Reference |

| Lung Carcinoma Cells (95D) | Adhesion | Significantly decreased | cdnsciencepub.com |

| Lung Carcinoma Cells (95D) | Migration | Significantly decreased | cdnsciencepub.com |

| Endothelial Progenitor Cells (EPCs) | Adhesion | Increased number of adherent cells | nih.gov |

| Endothelial Progenitor Cells (EPCs) | Migration | Retained functional properties (with some decrease) | nih.gov |

Effects on Cell Proliferation and Apoptosis Pathways

This compound exerts significant effects on fundamental cellular processes, including proliferation and apoptosis, across a variety of cell types. It has been observed to inhibit cell proliferation in human laryngeal carcinoma cells (Hep-2), human endometriotic stromal cells (ECSC), hepatic stellate cells, and endothelial cells stemcell.comresearchgate.netnih.govdovepress.comoup.comnih.govwjgnet.comnih.gov. This anti-proliferative action is often dose-dependent nih.govdovepress.com.

This compound also plays a role in inducing apoptosis, or programmed cell death, in several cellular contexts. Studies have shown its ability to increase the apoptosis rate in human hepatocellular carcinoma cells (HepG2 and Huh7), Hep-2 laryngeal carcinoma cells, and human endometriotic stromal cells researchgate.netdovepress.comnih.govnih.gov. The mechanisms underlying this compound-induced apoptosis can involve the activation of the apoptotic protease activating factor-1 (APAF-1), caspase-9, and caspase-3 pathways researchgate.netdovepress.comnih.gov. Furthermore, this compound has been implicated in p53-mediated apoptosis in human hepatocellular carcinoma cells researchgate.net. In some instances, such as with human endometriotic stromal cells, this compound induces cell cycle arrest, specifically in the G2/M phase, contributing to its anti-proliferative effects oup.comnih.gov. In the context of human pulmonary arterial smooth muscle cells, this compound's anti-proliferative effects have been linked to a decrease in extracellular signal-regulated kinase (ERK) activities and an increase in the levels of p27Kip1, a cyclin-dependent kinase inhibitor wikipedia.org. While this compound generally suppresses cell growth in hepatic stellate cells, it has been noted that it does not always induce apoptosis in these specific cells selleckchem.comnih.gov.

Role in Gene Expression Regulation

This compound influences gene expression, thereby modulating various cellular functions. In the context of fibrosis, this compound has been shown to downregulate the expression of hepatic fibrogenic genes, including collagen type I (Col-I), collagen type III (Col-III), and transforming growth factor-1 (TGF-β1) researchgate.net. It also suppresses the production and transcription of collagen and tissue inhibitor of metalloproteinase-1 (TIMP-1), while simultaneously stimulating the production and transcription of matrix metalloproteinase-1 (MMP-1) nih.gov.

In small-cell lung cancer (SCLC) cells, this compound treatment leads to a reduction in the expression levels of c-myc and cyclin D1 nih.gov. Transcriptomic analysis of SCLC cells treated with this compound has identified hundreds of differentially expressed genes involved in processes such as positive regulation of neuron differentiation, stem cell differentiation, cell development, and nervous system development nih.gov. Additionally, this compound has been observed to upregulate the expression of cell cycle-related proteins p16INK4a and p21Waf1/Cip1 oup.comnih.gov. Furthermore, transcriptomic analysis indicates that this compound can suppress tau phosphorylation by regulating the expression of cluster proteins and upregulating the expression of AKT serine/threonine protein kinase 1 frontiersin.org.

Interactions with Other Kinase Systems and Associated Molecular Pathways

While this compound is widely recognized as a potent inhibitor of Rho-associated protein kinases (ROCKs), its inhibitory profile extends to several other kinase systems, particularly at varying concentrations stemcell.comfrontiersin.orgcaymanchem.comstemcell.comalzdiscovery.orgmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netarvojournals.orginterchim.fr.

This compound demonstrates inhibitory activity against Protein Kinase C-related Kinase 2 (PRK2). The half-maximal inhibitory concentration (IC50) for this compound against PRK2 has been reported as 4 µM stemcell.comselleckchem.comcaymanchem.comstemcell.com. This compound acts as a selective modulator of PRK2 by engaging in unique molecular interactions that stabilize the enzyme's inactive conformation, which in turn alters its binding affinity for key substrates scbt.com. This inhibition of PRK2 by this compound has been shown to block the phosphorylation of viral RNA polymerase, demonstrating anti-HCV activity nih.gov.

This compound also modulates the activity of Mitogen- and Stress-activated Protein Kinase 1 (MSK1). The IC50 value for this compound's inhibition of MSK1 is 5 µM stemcell.comselleckchem.comcaymanchem.comstemcell.com. This compound's interaction with MSK1 involves unique molecular mechanisms that stabilize the enzyme's inactive conformation, thereby influencing its kinetic properties and downstream signaling cascades scbt.com. MSK1 is a serine/threonine kinase crucial for various cellular processes, including gene expression regulation, cell survival, and inflammation scbt.com. Pharmacological inhibition of MSK1 by this compound has been investigated in models of lung inflammation, highlighting its potential in modulating inflammatory responses researchgate.net.

This compound exhibits inhibitory effects on Mitogen-activated Protein Kinase-activated Protein Kinase 1b (MAPKAP-K1b), with an IC50 of 15 µM stemcell.comcaymanchem.comstemcell.com. Research indicates that at a concentration of 20 µM, this compound can reduce the activity of MAPKAP-K1b to 37% of control levels frontiersin.org.

At higher concentrations, this compound's inhibitory scope extends to other protein kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and various Protein Kinase C (PKC) isoforms frontiersin.orgalzdiscovery.orgarvojournals.orginterchim.fralzdiscovery.org. In cell-free assays, this compound demonstrates less potent, but still notable, inhibitory effects on these kinases compared to its primary target, ROCK. The inhibition constant (Ki) values for PKA, PKG, and PKC are reported as 1.6 µM, 1.6 µM, and 3.3 µM, respectively selleckchem.comresearchgate.net. More specifically, IC50 values have been identified as 4.58 µM for PKA, 1.650 µM for PKG, and 12.30 µM for PKC medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. At a concentration of 20 µM, this compound has been shown to reduce PKA activity to 35% of control and S6K1 activity to 32% frontiersin.org. Furthermore, hydroxythis compound, an active metabolite of this compound, also exhibits inhibitory activity against protein kinase C at a concentration of 18 µM researchgate.net.

Table 1: this compound's Inhibitory Activity on Various Kinases

Involvement in Key Biological Processes Beyond Vasodilation

Beyond its well-known vasodilatory effects, this compound's inhibition of ROCKs plays a crucial role in modulating a wide array of cellular processes, making it a promising agent for various pathological conditions, particularly neurodegenerative diseases.

Oxidative Stress Regulation and Antioxidant Enzyme Systems (e.g., Nrf2 pathway)

This compound demonstrates significant effects on oxidative stress regulation by influencing key antioxidant enzyme systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the ROCK/MAPK signaling cascade. Oxidative stress is a critical factor in the progression of many diseases, including neurodegenerative disorders nih.govtermedia.pl.

Research indicates that this compound can ameliorate oxidative stress in various models. For instance, in a hyperuricemic nephropathy (HN) rat model and uric acid-stimulated human kidney 2 (HK2) cell model, this compound was found to attenuate oxidative stress-induced partial epithelial-mesenchymal transition (pEMT) of tubular epithelial cells by activating Nrf2 nih.gov. Mechanistically, this compound targets the Neh2 domain of Nrf2, leading to its activation and subsequent antagonism of oxidative stress nih.gov.

In amyloid-beta precursor protein/presenilin-1 (APP/PS1) transgenic mice, a model for Alzheimer's disease (AD), this compound significantly restored cognitive function, restrained oxidative stress, and reduced neuronal apoptosis nih.govsemanticscholar.org. This protective effect was attributed to this compound's ability to inhibit the ROCK/MAPK pathway and activate the Nrf2 signaling pathway nih.govtermedia.pl. Specifically, this compound treatment led to the nuclear accumulation of Nrf2, which in turn facilitated the production of numerous antioxidant enzymes such as hemeoxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD) termedia.plsemanticscholar.org.

Furthermore, this compound has been shown to exert antioxidant effects in acetaminophen-induced liver injury by lowering malondialdehyde (MDA), a marker of lipid peroxidation, and increasing glutathione (B108866) (GSH) levels, a non-enzymatic antioxidant jst.go.jpdovepress.com. It also improved the activity of antioxidant enzymes like SOD and catalase (CAT) in liver tissues researchgate.net. These findings highlight this compound's multimodal effects, including the inhibition of oxidative cascades, which contributes to its protective properties mdpi.com.

Table 1: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes

| Marker/Enzyme | Effect of this compound Treatment | Model System | Key Mechanism/Pathway | Reference |

| Nrf2 | Activation/Nuclear Accumulation | HN rat model, HK2 cells, APP/PS1 mice | Direct targeting of Neh2 domain, inhibition of ROCK/MAPK | nih.govtermedia.plnih.govsemanticscholar.org |

| HO-1, NQO1, SOD2 | Increased Expression/Activity | APP/PS1 mice | Nrf2 activation | termedia.plsemanticscholar.org |

| MDA | Decreased Levels | Acetaminophen-induced liver injury, Sepsis-induced AKI | Reduced lipid peroxidation | jst.go.jpdovepress.commdpi.com |

| GSH | Increased Levels | Acetaminophen-induced liver injury, Sepsis-induced AKI | Enhanced ROS scavenging | jst.go.jpdovepress.commdpi.com |

| SOD, Catalase | Increased Activity | Liver tissues (e.g., MTX-induced damage) | Restoration of oxidant-antioxidant balance | researchgate.net |

Inflammatory Response Modulation (e.g., NF-κB, IL-1β, TNF-α, Microglial Activity)

This compound exhibits potent anti-inflammatory properties, primarily by modulating microglial activity and inhibiting key inflammatory signaling pathways such as NF-κB. Inflammation is a significant contributor to the pathogenesis of various diseases, including neurodegenerative conditions frontiersin.orgalzdiscovery.orgfrontiersin.org.

Studies have consistently shown that this compound suppresses the secretion of pro-inflammatory factors by promoting the conversion of microglia/macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype frontiersin.orgnih.govkarger.comresearchgate.net. In murine microglial cell line BV-2 and primary microglia, this compound skewed LPS-stimulated M1 microglia toward M2, which resulted in lower NF-κB activity and decreased levels of inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.govkarger.comresearchgate.net. This M1 to M2 conversion is linked to the suppression of NF-κB activity karger.comresearchgate.net.

In animal models of Alzheimer's disease, high-dose this compound (10 mg/kg) decreased inflammatory markers in the hippocampus, including IL-1β, TNF-α, and NF-κB alzdiscovery.org. In microglia cell cultures exposed to advanced glycation end products (which activate the ROCK pathway), this compound decreased NF-κB nuclear localization and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), further promoting an M2 phenotype alzdiscovery.org. In a rat focal cerebral ischemia model, this compound treatment reduced the number of inflammatory cells and iNOS-positive cells, as well as the production of pro-inflammatory mediators like IL-1β and TNF-α in brain tissues researchgate.net. It also decreased combined IL-1β and IFNγ-induced NF-κB p65 nuclear translocation in human microglial cell lines researchgate.net.

The Rho/ROCK signaling pathway is known to play an important role in inflammation, and its inhibition by this compound reduces pro-inflammatory factors mdpi.comfrontiersin.orgtandfonline.com. These findings underscore this compound's potential as a therapeutic agent for conditions characterized by excessive inflammation mdpi.comkarger.com.

Table 2: Effects of this compound on Inflammatory Markers and Microglial Polarization

| Inflammatory Marker/Activity | Effect of this compound Treatment | Model System | Key Mechanism/Pathway | Reference |

| Microglia Polarization | Skews M1 to M2 phenotype | LPS-stimulated BV-2 cells/primary microglia, in vivo models | Inhibition of ROCK, suppression of NF-κB | frontiersin.orgfrontiersin.orgnih.govkarger.comresearchgate.net |

| NF-κB activity/localization | Decreased activity/nuclear localization | LPS-stimulated microglia, AD models, cerebral ischemia | Inhibition of ROCK | alzdiscovery.orgfrontiersin.orgnih.govkarger.comresearchgate.netresearchgate.net |

| IL-1β, IL-6, TNF-α | Decreased levels | LPS-stimulated microglia, AD models, cerebral ischemia, sepsis-induced AKI | Suppression of NF-κB, ROCK inhibition | dovepress.commdpi.comalzdiscovery.orgfrontiersin.orgnih.govkarger.comresearchgate.netresearchgate.net |

| IL-10 | Increased levels | LPS-stimulated microglia | M1 to M2 conversion | frontiersin.orgnih.govkarger.comresearchgate.net |

| iNOS, COX expression | Decreased expression | Microglia cell cultures, cerebral ischemia | Inhibition of ROCK, NF-κB | alzdiscovery.orgresearchgate.net |

Autophagy Pathway Modulation

This compound has been identified as a modulator of the autophagy pathway, a crucial cellular process for degrading and recycling cellular components, including misfolded proteins and damaged organelles. Dysfunctional autophagy is implicated in various pathological conditions, particularly neurodegenerative diseases characterized by protein aggregation researchgate.netfrontiersin.orgalzforum.org.

The inhibition of ROCKs by this compound has been shown to promote autophagy. One proposed mechanism involves ROCK2 inhibition leading to reduced phosphorylation of S6K, which in turn reduces mTOR phosphorylation, thereby elevating autophagy alzforum.org. This suggests a pathway where this compound-mediated ROCK2 inhibition enhances the autophagic clearance of pathological proteins.

In a Parkinsonian rat model, this compound was found to promote the autophagic clearance of alpha-synuclein (B15492655) (α-syn) by influencing the Beclin 1 and Akt/mTOR pathways researchgate.net. Similar activation of autophagy by this compound has been observed in myocardial cell lines and glioblastoma cells researchgate.net. In wild-type mouse primary cortical neurons, this compound treatment increased levels of the autophagy marker LC3-II and lessened both soluble and insoluble tau protein, indicating its role in clearing tau aggregates alzforum.org. This suggests that this compound may affect aggregate load in neurodegenerative diseases like Alzheimer's disease, where ROCK may modulate autophagy alzdiscovery.org.

These findings highlight this compound's potential to mitigate disease progression by enhancing cellular clearance mechanisms.

Synaptic Function, Synaptic Plasticity, and Neuronal Survival

This compound plays a significant role in maintaining and restoring synaptic function, promoting synaptic plasticity, and enhancing neuronal survival, largely through its inhibition of ROCKs. Synaptic dysfunction and neuronal loss are hallmarks of many neurological disorders frontiersin.orgalzdiscovery.orgnih.gov.

ROCKs contribute to synaptic function, and their inhibition by this compound can have beneficial effects on various neurodegenerative diseases (NDDs) frontiersin.org. This compound has been reported to repair nerve damage and promote axonal regeneration, which are crucial for neuronal health frontiersin.org. Studies in animal models have demonstrated that this compound improves cognition, decreases hippocampal neuron death, and reduces synaptic loss alzdiscovery.orgnih.gov.

In an Alzheimer's disease mouse model, this compound was found to rescue cognitive deficits, reduce amyloid-beta (Aβ) levels, effectively improve synaptic function, and inhibit neuronal apoptosis imrpress.com. This was linked to its ability to inhibit the Nogo-A/NgR/RhoA signaling axis, which is known to affect synaptic plasticity imrpress.com. This compound treatment also prevented the reduction in dendritic arbor complexity and loss of dendritic spines researchgate.net.

Furthermore, this compound promotes neuron growth and synaptic formation, rescuing mobility dysfunction in certain contexts frontiersin.orgnih.gov. Inhibition of ROCKs by this compound reduces neuronal apoptosis and promotes neuroprotection by inhibiting pathways such as the mitogen-activated protein kinase kinase kinase 5/c-Jun N-terminal kinase (MAPKKK5/JNK) signaling pathway and reducing calcium overload and mitochondrial membrane potential nih.gov. In an oligophrenin-1 (Ophn1) mouse model of intellectual disability, chronic this compound treatment was able to restore recognition memory and improve synaptic transmission and plasticity oup.com.

These effects collectively underscore this compound's neuroprotective capabilities and its potential to preserve and enhance neuronal networks.

Neurite Outgrowth and Axonal/Myelin Regeneration Mechanisms

This compound actively promotes neurite outgrowth and facilitates axonal and myelin regeneration, crucial processes for recovery after central nervous system (CNS) injuries and in neurodegenerative conditions. Inhibitory molecules in the CNS, such as Nogo-A, myelin-associated glycoprotein (B1211001) (MAG), and myelin oligodendrocyte glycoprotein (MOG), signal through the Rho/ROCK pathway to impede neurite growth portlandpress.com.

By inhibiting ROCKs, this compound can overcome these inhibitory cues. This compound has been shown to promote axon and myelin regeneration by regulating the actin cytoskeleton frontiersin.org. It promotes axonal regeneration of transected dorsal root ganglia (DRG) axons ex vivo frontiersin.org. In models of neurite outgrowth, this compound, along with other ROCK inhibitors like Y-27632 and Dimethylthis compound, partially restores neurite outgrowth of Ntera-2 neurons on inhibitory chondroitin (B13769445) sulfate (B86663) proteoglycan substrates nih.gov.

In the context of spinal cord injury, this compound significantly increased the number of sprouting spinal cord axons frontiersin.org. It has been demonstrated that this compound induces neurite outgrowth of neurons and dendritic formation of BV-2 microglia, contributing to neuronal plasticity portlandpress.com. The local or systemic application of this compound has also been shown to improve axonal regeneration after sciatic nerve injury in rodents researchgate.net.

The ability of this compound to inhibit the Nogo-A/NgR/RhoA signaling pathway is particularly relevant, as Nogo-A inhibits axon regeneration and neurite growth frontiersin.orgimrpress.com. By blocking this pathway, this compound facilitates nerve and myelin regeneration frontiersin.org. These regenerative effects highlight this compound's potential in promoting neural repair and functional recovery following injury or disease.

Table 3: Effects of this compound on Neurite Outgrowth and Regeneration

| Process/Marker | Effect of this compound Treatment | Model System | Key Mechanism/Pathway | Reference |

| Axon/Myelin Regeneration | Promotes | Various NDDs, transected DRG axons, sciatic nerve injury | Regulation of actin cytoskeleton, ROCK inhibition, blocking Nogo-A/NgR/RhoA | frontiersin.orgimrpress.comfrontiersin.orgresearchgate.net |

| Neurite Outgrowth | Promotes | Ntera-2 neurons on CSPG, primary neurons, retinal ganglion cells | ROCK inhibition, overcoming myelin-associated inhibitors | portlandpress.comfrontiersin.orgnih.gov |

| Axonal Branching | Promotes | Neuronal cultures | ROCK inhibition | nih.gov |

| Synaptogenesis | Promotes | Spinal cord injury models | ROCK inhibition | nih.gov |

Preclinical Investigations of Fasudil in Disease Models

Central Nervous System Disorders

Fasudil, a Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor, has demonstrated significant neuroprotective effects in various preclinical models of Alzheimer's disease. mdpi.com By targeting ROCK, which is involved in numerous cellular processes, this compound has been shown to interfere with key pathological cascades of AD, including the production of amyloid-beta (Aβ), phosphorylation of tau, synaptic loss, and neuronal cell death. alzdiscovery.org

Preclinical studies have consistently shown that this compound can reduce the burden of amyloid-beta, a primary component of the senile plaques found in AD brains. mdpi.comimrpress.com In APP/PS1 transgenic mice, treatment with this compound led to a notable decrease in Aβ levels. imrpress.com Similarly, in 3xTg-AD mice, peripheral administration of this compound for just two weeks reduced levels of both soluble Aβ and plaque-like deposits in the brain. mdpi.com

The mechanisms underlying this reduction are multifaceted. One identified pathway is the inhibition of the Nogo-A/NgR/RhoA signaling axis, which plays a role in Aβ metabolism. imrpress.com this compound treatment has been found to significantly reduce the levels of components within this pathway, thereby contributing to lower Aβ production. imrpress.com Other research suggests that ROCK inhibition by this compound may also influence Wnt signaling, a pathway implicated in Aβ production. nih.gov

Table 1: Effects of this compound on Amyloid-beta Pathology in Preclinical Models

| Model | Key Findings | Implicated Mechanism |

| APP/PS1 Transgenic Mice | Diminished β-amyloid plaque burden. imrpress.com | Inhibition of Nogo-A/NgR/RhoA signaling axis. imrpress.com |

| 3xTg-AD Mice | Reduced levels of soluble Aβ (1-38, 1-40, 1-42) and senile plaque-like deposits. mdpi.com | Inhibition of Wnt signaling. nih.gov |

This compound has also been shown to effectively address the pathology of tau, the main component of neurofibrillary tangles (NFTs). In multiple animal models, including APP/PS1 and the P301S tau transgenic mouse line (PS19), this compound treatment diminished hyper-phosphorylated tau protein (p-tau). imrpress.comrjraap.comeurekaselect.com Specifically, in PS19 mice, a significant, hippocampus-specific decrease in phosphorylated tau at the Ser202/Thr205 sites was observed. rjraap.comeurekaselect.com

Further mechanistic insights come from studies using three-dimensional neuro-spheroids generated from induced pluripotent stem cells of AD patients. In this model, this compound suppressed the increased levels of phosphorylated tau at four different residues (pTau181, 202, 231, and 396). nih.gov This effect was linked to this compound's ability to enhance the expression of AKT serine/threonine-protein kinase 1 (AKT1), which in turn suppresses tau phosphorylation. nih.gov Other ROCK inhibitors have been shown to decrease the activity of kinases like GSK3β and CDK5, which are involved in tau hyperphosphorylation. nih.gov

Table 2: Effects of this compound on Tau Pathology in Preclinical Models

| Model | Key Findings | Implicated Mechanism |

| APP/PS1 Transgenic Mice | Diminished tau protein pathology. imrpress.com | General ROCK inhibition. |

| PS19 Tau Transgenic Mice | Hippocampal-specific decrease in phosphorylated tau (Ser202/Thr205). rjraap.comeurekaselect.com | Not specified. |

| AD Patient-Derived Neuro-spheroids | Suppression of phosphorylated tau at residues 181, 202, 231, and 396. nih.gov | Enhancement of AKT1 expression. nih.gov |

Synaptic dysfunction and neuronal loss are core contributors to the cognitive decline seen in Alzheimer's disease. imrpress.com this compound has demonstrated a protective role against both of these processes. alzdiscovery.org In APP/PS1 mice, this compound treatment effectively improved synaptic function, as evidenced by the upregulation of well-established markers like growth-associated protein 43 (GAP-43) and synaptophysin. imrpress.com It also significantly alleviated neuronal apoptosis. imrpress.com

A key mechanism by which this compound protects synapses involves the Wnt-planar cell polarity (PCP) signaling pathway. kcl.ac.ukneurosciencenews.com This pathway, when overactive due to the presence of Aβ, promotes the disassembly and degradation of synapses. kcl.ac.ukneurosciencenews.com this compound, by inhibiting ROCK within this pathway, can shut off this synaptotoxic cascade and protect dendritic spines from degradation. kcl.ac.ukneurosciencenews.com Furthermore, this compound has been shown to reverse Aβ-induced neuronal apoptosis by preventing intracellular calcium overload and stabilizing mitochondrial membrane potential. nih.gov Studies have also confirmed that this compound reduces hippocampal neuron death in animal models of AD. alzdiscovery.org

Table 3: Effects of this compound on Synaptic Integrity and Neuronal Survival

| Model | Key Findings | Implicated Mechanism |

| APP/PS1 Transgenic Mice | Upregulated synaptic function markers (GAP-43, Synaptophysin); Alleviated neuronal apoptosis. imrpress.com | Inhibition of Nogo-A/NgR/RhoA signaling. imrpress.com |

| In vitro Aβ-treated neurons | Protected synaptic spines from degradation. kcl.ac.ukneurosciencenews.com | Inhibition of the Wnt-PCP signaling pathway. kcl.ac.ukneurosciencenews.com |

| Aβ-injected Rat Model | Attenuated neuronal loss and injury in the hippocampus. nih.govnih.gov | Suppression of neuroinflammatory response. nih.govnih.gov |

By mitigating the core pathologies of Aβ, tau, synaptic loss, and neuronal death, this compound consistently leads to improved cognitive function in preclinical AD models. imrpress.com In APP/PS1 transgenic mice, this compound treatment rescued cognitive deficits. imrpress.com Similarly, in a rat model where Aβ was injected into the brain, this compound significantly ameliorated spatial learning and memory impairment. nih.govnih.gov

The cognitive enhancement is directly linked to the health and function of the hippocampus, a brain region critical for memory. This compound has been shown to protect against Aβ-induced hippocampal neurodegeneration, attenuating the loss of neurons in this area. nih.govnih.gov In a model of cognitive dysfunction, this compound treatment not only reversed cognitive decline but also increased the number of synapses in the hippocampus. alzdiscovery.orgalzdiscovery.org These findings suggest that this compound enhances cognitive function by preserving the structural and functional integrity of the hippocampus, protecting against the neurotoxic insults characteristic of Alzheimer's disease. nih.gov

Table 4: Effects of this compound on Cognitive Function and Hippocampal Integrity

| Model | Key Findings | Implicated Mechanism |

| APP/PS1 Transgenic Mice | Ameliorated cognitive deficits and behavioral deficits. imrpress.com | Reduced Aβ, p-tau, and neuronal apoptosis. imrpress.com |

| Aβ-injected Rat Model | Ameliorated spatial learning and memory impairment; Attenuated hippocampal neuronal loss. nih.govnih.gov | Suppression of neuroinflammation. nih.govnih.gov |

| Cerebral Streptozotocin Model | Reversed cognitive decline and increased the number of hippocampal synapses. alzdiscovery.orgalzdiscovery.org | Not specified. |

Neurodegenerative Diseases

Alzheimer's Disease (AD) Pathology

Neuroinflammation and Microglial Activity Modulation in AD Models

This compound has been shown to modulate neuroinflammatory processes in preclinical models of Alzheimer's disease (AD). In the P301S tau transgenic mouse line (PS19), which models neurodegenerative tauopathy, this compound administration resulted in a significant decrease of GFAP+ astrocytes in various brain regions nih.gov. Further investigations in APP/PS1 transgenic mouse models of AD revealed that this compound inhibits the activation of both microglia and astrocytes researchgate.net. This inhibitory effect is associated with a promotion of the anti-inflammatory M2 phenotype in microglia researchgate.net.

The mechanism underlying these anti-inflammatory effects appears to involve the downregulation of specific signaling pathways. Research indicates that this compound suppresses the TLR4/Myd88/NF-κB signaling pathway, which is known to be involved in the inflammatory activation of microglia researchgate.net. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α and the activation of NF-κB, thereby alleviating brain inflammatory damage frontiersin.orgalzdiscovery.org. This modulation of neuroinflammation and glial activity contributes to improved cognitive function and a reduction in the degeneration and loss of cholinergic neurons in AD mouse models researchgate.net.

Table 1: Effects of this compound on Neuroinflammation in AD Models

| Model | Key Finding | Affected Markers/Pathways |

|---|---|---|

| P301S tau transgenic mice (PS19) | Decreased number of GFAP+ astrocytes. | GFAP |

| APP/PS1 transgenic mice | Inhibited activation of microglia and astrocytes. | TLR4/Myd88/NF-κB pathway |

| APP/PS1 transgenic mice | Shifted microglial phenotype from pro-inflammatory M1 to anti-inflammatory M2. | M1/M2 markers |

| Animal model of AD | Decreased hippocampal inflammatory markers. | IL-1β, TNF-α, NF-κB |

Parkinson's Disease (PD) Pathophysiology

A central pathological hallmark of Parkinson's disease is the aggregation of the alpha-synuclein (B15492655) (α-Syn) protein. Preclinical studies have demonstrated that this compound can counteract this process through multiple mechanisms frontiersin.org. In both cell-free assays and H4 cell culture models, this compound treatment significantly reduced α-Syn aggregation nih.govresearchgate.net. This effect is not solely due to its well-known Rho-associated protein kinase (ROCK) inhibition. Nuclear magnetic resonance spectroscopy analysis revealed a direct binding of this compound to tyrosine residues Y133 and Y136 in the C-terminal region of the α-Syn protein nih.govresearchgate.netacs.org. The biological relevance of this direct interaction was confirmed using site-directed mutagenesis in cell culture models nih.govresearchgate.net.

In addition to direct binding, the effects of this compound are also mediated by ROCK inhibition researchgate.netnih.gov. By inhibiting ROCK, this compound downregulates several factors known to promote α-Syn aggregation, including NADPH-oxidase-derived oxidative stress and increases in intracellular calcium nih.gov. Furthermore, ROCK inhibition by this compound promotes autophagy, a cellular process that can clear protein aggregates nih.gov. In vivo studies using a transgenic mouse model overexpressing human α-Syn (A53T) confirmed these findings, showing a significant reduction of α-Syn pathology in the midbrain after long-term this compound treatment nih.govresearchgate.netneurology.org. This compound was observed to decrease both the number of cells with α-Syn inclusions and the size of these inclusions in dopaminergic neurons and glial cells researchgate.netnih.gov.

This compound has demonstrated significant neuroprotective effects on dopaminergic neurons, the primary cell type lost in Parkinson's disease. In both in vitro (1-methyl-4-phenylpyridinium, MPP+) and in vivo (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, MPTP) models of PD, the application of this compound led to a significant attenuation of dopaminergic cell loss frontiersin.orgnih.govnih.gov. Studies in MPTP-treated mice showed that this compound administration protected tyrosine hydroxylase-immunopositive neurons in the substantia nigra nih.govnih.gov.

Beyond protecting the neuronal cell bodies, this compound also preserves their terminals in the striatum. This is evidenced by analysis of the neurite network in vitro and measurements of striatal fiber density in vivo nih.govnih.gov. The preservation of these dopaminergic terminals is crucial, as their degeneration precedes neuronal death and is directly linked to the motor symptoms of PD nih.gov. The neuroprotective effects of this compound are mediated, at least in part, through the activation of the Akt survival pathway nih.govnih.gov. Furthermore, this compound intervention has been shown to enhance the expression of neurotrophic factors, including Glial cell line-Derived Neurotrophic Factor (GDNF) nih.govnih.gov.

The neuroprotective and regenerative effects of this compound at the cellular level translate into improved motor function in animal models of Parkinson's disease. In MPTP-mouse models, the administration of this compound led to significant motor function recovery frontiersin.orgneurology.orgnih.gov. This behavioral improvement is directly associated with the increased survival of dopaminergic neurons and the restoration of dopamine (B1211576) and its metabolites in the striatum frontiersin.orgneurology.orgnih.gov.

In transgenic α-Syn(A53T) mice, long-term this compound treatment improved both motor and cognitive functions, as measured by Catwalk™ gait analysis and novel object recognition tests, respectively nih.govresearchgate.net. The amelioration of behavioral and cognitive deficits in this model is linked to this compound's ability to reduce α-Syn pathology neurology.org. By preserving the nigrostriatal pathway and mitigating the core pathologies of PD, this compound effectively addresses the underlying causes of motor deficits observed in these preclinical models.

Table 2: Neuroprotective and Functional Effects of this compound in PD Models

| Model Type | Cellular/Molecular Effect | Functional Outcome |

|---|---|---|

| MPTP Mouse Model | Attenuated dopaminergic cell loss; preserved striatal terminals. | Improved motor performance. |

| 6-OHDA Rat Model | Increased nigrostriatal regeneration. | Improved motor behavior. |

| α-Syn(A53T) Transgenic Mice | Reduced α-Syn pathology in the midbrain. | Improved motor and cognitive functions. |

| MPP+ Cell Culture Model | Attenuated dopaminergic cell loss; preserved neurite network. | N/A |

Neuroinflammation and oxidative stress are key contributors to the progressive neurodegeneration in Parkinson's disease nih.govcureparkinsons.org.uk. This compound has been shown to suppress both of these pathological processes in PD models michaeljfox.orgmdpi.com. In the MPTP-mouse model, this compound administration suppressed inflammatory responses, evidenced by decreased levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.govnih.gov. It also reduced the expression of Toll-like receptor 2 (TLR-2) and the activation of nuclear factor kappa B (NF-κB-p65) nih.govnih.gov.

Simultaneously, this compound mitigates oxidative stress by reducing the expression of inducible nitric oxide synthase (iNOS) and gp91Phox, a component of the NADPH oxidase enzyme complex nih.govnih.gov. A key mechanism for these effects is the modulation of microglial activity. This compound administration resulted in a shift of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuro-reparative M2 phenotype nih.gov. This shift is associated with an increased expression of anti-oxidative factors like NF-E2-related factor 2 (Nrf2) and heme oxygenase-1 (Hmox1) nih.gov. These effects are thought to be associated with the inhibition of ROCK and Glycogen Synthase Kinase 3β (GSK-3β) activity nih.gov.

Amyotrophic Lateral Sclerosis (ALS) Mechanisms

Preclinical research has identified this compound as a promising agent for Amyotrophic Lateral Sclerosis (ALS) by demonstrating its influence on several disease-relevant mechanisms. In the SOD1(G93A) mouse model of ALS, chronic this compound application resulted in prolonged survival and improved motor behavior neurology.orgnih.govfrontiersin.org.

At the cellular level, this compound was shown to increase the survival of motor neurons and foster neurite elongation in vitro neurology.org. In vivo, this translated to an increased size of motor neurons in the anterior horn of the spinal cord neurology.org. This compound also appears to modulate the glial response to neurodegeneration, as its application was accompanied by reduced astrogliosis and altered microglia numbers neurology.org. Furthermore, it attenuated the release of cytokines and chemokines from activated microglia, indicating a modulation of the neuroinflammatory environment neurology.orgalsnewstoday.com. Another key finding is that this compound increased the regenerative response at the neuromuscular junction, a critical site of pathology in ALS neurology.orgnih.gov. These multifaceted effects—promoting neuronal survival, modulating glial activity, and enhancing regeneration—underscore its potential in preclinical ALS models jwatch.orgflinders.edu.au.

Motor Neuron Preservation and Regeneration

Preclinical studies in animal models of amyotrophic lateral sclerosis (ALS) have demonstrated the potential of this compound to protect motor neurons and promote regeneration. alsnewstoday.comresearchgate.net In the SOD1G93A transgenic mouse model of ALS, this compound treatment has been shown to significantly prevent the loss of motor neurons in the lumbar anterior horn of the spinal cord. nih.gov This neuroprotective effect is associated with a delay in disease onset and an extension of survival time. nih.gov

The mechanism behind this protection involves the inhibition of Rho-associated protein kinase (ROCK). nih.gov The activation of ROCK by the mutant SOD1G93A protein is believed to down-regulate the pro-survival Akt signaling pathway, leading to neuronal cell death. nih.gov this compound, by suppressing ROCK activation, helps to maintain the PTEN/Akt pathway, thereby protecting neurons from degeneration. nih.govfrontiersin.org Beyond just survival, preclinical research indicates that this compound also plays a role in preventing axonal degeneration and stimulating axonal regeneration. researchgate.netnih.gov Studies have shown that this compound treatment can improve motor function and the regeneration of connections between nerves and muscle cells in ALS animal models. researchgate.net In symptomatic male SOD1G93A mice, this compound was observed to significantly improve motor behavior. nih.gov

| Model | Key Finding | Observed Outcome | Reference |

|---|---|---|---|

| SOD1G93A Transgenic Mice | Motor Neuron Protection | Significantly prevented motor neuron loss in the lumbar spinal cord. | nih.gov |

| SOD1G93A Transgenic Mice | Functional Improvement | Delayed disease onset, prolonged survival, and improved motor performance. | nih.govfrontiersin.orgnih.gov |

| In Vitro / In Vivo ALS Models | Mechanism of Action | Inhibited ROCK activation, leading to increased phosphorylated Akt and neuronal protection. | nih.govfrontiersin.org |

| Experimental ALS Models | Axonal Regeneration | Prevented axonal degeneration and stimulated the regeneration of neuromuscular junctions. | researchgate.net |

Microglial Activation Reduction Strategies

This compound has been shown to modulate the neuroinflammatory response by reducing the activation of microglia, the resident immune cells of the central nervous system. alsnewstoday.com In various disease models, this compound treatment leads to a decrease in the pro-inflammatory M1 phenotype of microglia and promotes a shift towards the anti-inflammatory M2 phenotype. nih.govnih.gove-century.us

In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound administration significantly decreased the presence of M1 microglia (CD11b+iNOS+ and CD11b+TNF-α+) and increased the number of M2 microglia (CD11b+IL-10+). nih.gov This shift is critical as M1 microglia release pro-inflammatory cytokines that can exacerbate neuronal damage, while M2 microglia are involved in tissue repair and resolution of inflammation. nih.gov Studies using BV-2 microglial cell lines have confirmed that this compound treatment induces this phenotype polarization, primarily by suppressing the M1 phenotype and its functions, such as the production of tumor necrosis factor-alpha (TNF-α). nih.gov

The mechanism for this effect appears to involve the downregulation of key inflammatory signaling pathways. Research in transgenic Alzheimer's disease mice suggests that this compound inhibits the activation of microglia and astrocytes by downregulating the TLR4/Myd88/NF-κB pathway, which is crucial for initiating inflammatory responses. researchgate.net By inhibiting this pathway, this compound reduces the expression of pro-inflammatory factors like interleukin-1β (IL-1β) and TNF-α. e-century.usnih.gov

Huntington's Disease Pathophysiology

Preclinical investigations have explored the therapeutic potential of this compound in animal models of Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin gene. mdpi.com Research in a mouse model of HD has shown that treatment with this compound can produce significant therapeutic effects. nih.gov

Furthermore, a broader analysis of gene expression in the brains of Alzheimer's model mice treated with this compound revealed that the drug tends to reverse the transcriptional changes observed in multiple neurodegenerative diseases, including Huntington's disease. mdpi.com This suggests that this compound may counteract the pathological gene expression pathways that are upregulated in HD. mdpi.com By inhibiting ROCK, this compound is thought to interfere with the downstream cellular processes that contribute to neuronal dysfunction and death in this condition. mdpi.com

Multiple Sclerosis (MS) Neuroprotection and Inflammatory Regulation

In preclinical models of multiple sclerosis (MS), specifically experimental autoimmune encephalomyelitis (EAE), this compound has demonstrated significant neuroprotective and anti-inflammatory effects. nih.gov this compound treatment has been shown to alleviate the severity of EAE, attenuating the characteristic demyelination and neuroinflammation associated with the disease. nih.govnih.gov

Both oral and parenteral administration of this compound was effective in preventing the development of EAE in mice. tohoku.ac.jp The treatment resulted in a marked decrease in inflammatory cell infiltration into the central nervous system. tohoku.ac.jp A key mechanism of action is the modulation of the immune response. This compound has been found to reduce the proliferation of lymphocytes and down-regulate the production of pro-inflammatory cytokines such as IL-17 and interferon-gamma (IFN-γ), while shifting the balance towards anti-inflammatory Th2 responses. nih.govtohoku.ac.jp

Progressive Supranuclear Palsy and Corticobasal Syndrome Investigations

Progressive supranuclear palsy (PSP) and corticobasal syndrome (CBS) are neurodegenerative tauopathies characterized by the accumulation of abnormal tau protein in the brain. nih.govfrontiersin.orgresearchgate.netelsevierpure.com Human autopsy data has revealed that the protein levels of Rho-associated protein kinases, ROCK1 and ROCK2, are elevated in the brains of patients with PSP and corticobasal degeneration. nih.govalzdiscovery.org This finding suggests that the ROCK signaling pathway is pathologically activated in these diseases, making it a rational therapeutic target. nih.gov

This compound, as a clinically approved ROCK inhibitor, has been investigated for its potential to combat the tau accumulation central to these disorders. nih.gov In a Drosophila (fruit fly) model of tauopathy, this compound treatment suppressed the rough eye phenotype, a visible marker of neurodegeneration, and mitigated the levels of pathogenic tau by inducing autophagic pathways. nih.gov These preclinical findings highlight the potential of ROCK inhibitors like this compound as a mechanism-based approach to reduce tau levels in PSP and CBD. nih.gov Based on this rationale, clinical trials have been initiated to investigate the effects of this compound (referred to as BRAVYL) in patients with PSP and CBS. woolseypharma.com

General Dementia and Cognitive Dysfunction Research

In an APP/PS1 transgenic mouse model of AD, this compound administration improved learning and memory ability. bohrium.com This cognitive improvement was accompanied by a reduction in neuronal apoptosis in the hippocampus. bohrium.com Similarly, in another animal model of AD, high-dose this compound improved cognition and decreased the death of hippocampal neurons. alzdiscovery.org It also reduced inflammatory markers in the hippocampus, including IL-1β, TNF-α, and NF-κB. alzdiscovery.org Other studies in APP/PS1 mice confirmed that this compound can decrease senile plaques and neurofibrillary tangles in the hippocampus. frontiersin.org

The neuroprotective effects of this compound also extend to mitigating oxidative stress, a critical factor in AD pathogenesis. bohrium.com Treatment with this compound elevated the concentration of antioxidative substances and decreased lipid peroxides in the brains of AD model mice. bohrium.com In aged rats, daily injections of this compound were associated with dose-dependent improvements in cognition. alzdiscovery.org Furthermore, in a rat model of cognitive dysfunction induced by streptozotocin, this compound treatment reversed cognitive decline and increased the number of synapses in the hippocampus. alzdiscovery.org A global gene expression analysis demonstrated that this compound tends to drive gene expression in a reverse sense to that seen in the brains of patients with neurodegenerative diseases, further bolstering its potential as a therapeutic agent. mdpi.com

| Animal Model | Key Pathological Feature | Effect of this compound | Reference |

|---|---|---|---|

| APP/PS1 Transgenic Mice (AD) | Cognitive Deficits, Neuronal Apoptosis | Improved learning and memory; inhibited neuronal apoptosis. | bohrium.com |

| Animal Model of AD | Cognitive Decline, Neuroinflammation | Improved cognition; decreased hippocampal neuron death and inflammatory markers (IL-1β, TNF-α, NF-κB). | alzdiscovery.org |

| APP/PS1 Transgenic Mice (AD) | Oxidative Stress | Increased antioxidative substances and decreased lipid peroxides. | bohrium.com |

| Streptozotocin-induced Cognitive Dysfunction (Rats) | Cognitive Decline, Synaptic Loss | Reversed cognitive decline and increased the number of hippocampal synapses. | alzdiscovery.org |

| Aged Rats | Age-related Cognitive Impairment | Produced dose-dependent improvements in cognition. | alzdiscovery.org |

| P301S tau Transgenic Mice (Tauopathy) | Tau Phosphorylation | Showed a significant negative correlation between brain levels of phosphorylated tau and this compound levels. | frontiersin.orgnih.gov |

Cerebral Ischemic Injury and Vasospasm

This compound is clinically approved and used in Japan and China for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage (SAH). alzdiscovery.orgalzdiscovery.orgnih.gov This clinical application is supported by extensive preclinical evidence demonstrating its efficacy in models of cerebral ischemic injury. This compound functions as a potent vasodilator, which is a primary mechanism for its effectiveness against vasospasm. mdpi.com

Preclinical research has elucidated several therapeutic effects of this compound in the context of ischemic injury. It ameliorates hemodynamic dysfunction and inflammation, both of which are key pathological processes in the development of delayed cerebral vasospasm after SAH. nih.gov In addition to its vasodilatory effects, which can improve collateral blood flow in acute stroke, this compound also exhibits anti-inflammatory and anti-edema properties in the acute to subacute stages. grantome.com In models of acute ischemic stroke, this compound has been shown to protect nerve cells and promote axonal regeneration. nih.gov A meta-analysis of preclinical studies also found that this compound improves various measures of cardiovascular health, which is relevant to ischemic injury. alzdiscovery.orgnih.gov

| Model Type | Primary Outcome Measured | Reported Effect of this compound | Reference |

|---|---|---|---|

| Meta-Analysis of Experimental Stroke | Infarct Volume | Reduced infarct volume by an average of 37%. | grantome.com |

| Meta-Analysis of Experimental Stroke | Neurological Scores | Improved neurological scores by an average of 41%. | grantome.com |

| Subarachnoid Hemorrhage (SAH) Models | Hemodynamic Dysfunction & Inflammation | Ameliorated vasospasm-related hemodynamic issues and inflammation. | nih.gov |

| Acute Ischemic Stroke Models | Neuroprotection & Regeneration | Protected nerve cells and promoted axonal regeneration. | nih.gov |

| Myocardial Ischemia/Reperfusion | Myocardial Infarct Size | Reduced myocardial infarct size and improved cardiac function. | nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Hydroxythis compound |

| Interferon-gamma (IFN-γ) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-10 (IL-10) |

| Interleukin-17 (IL-17) |

| Streptozotocin |

| Tumor necrosis factor-alpha (TNF-α) |

| Y-27632 |

Cardiovascular System Disorders

This compound's therapeutic potential extends to cardiovascular diseases, with a notable focus on ischemic-reperfusion injury.

In animal models of myocardial ischemia/reperfusion (I/R) injury, this compound has been shown to exert a cardioprotective function. nih.govfrontiersin.org A meta-analysis of preclinical studies concluded that animals treated with this compound had a reduced myocardial infarct size, lower levels of cardiac enzymes, and improved systolic and diastolic functions compared to control groups. nih.govfrontiersin.org

The mechanisms underlying this cardioprotection are multifaceted and include:

Inhibition of Apoptosis: this compound treatment was associated with a reduction in cardiomyocyte apoptosis. cellmolbiol.orgplos.org In a rat model, this compound reduced the myocardial cell apoptosis rate by 26.4% and decreased the expression level of Rho-ROCK kinase activity by 18.3%. cellmolbiol.org

Attenuation of Endoplasmic Reticulum (ER) Stress: this compound has been found to decrease the expression of GRP78, a marker of ER stress, during the early phase of reperfusion. plos.org

Reduction of Oxidative Stress and Inflammation: this compound helps to relieve inflammation and oxidative stress that occur during I/R injury. nih.govfrontiersin.org

Improved Coronary Vasodilation: The compound improves blood flow in the coronary vessels. nih.govfrontiersin.org

Table 3: Cardioprotective Effects of this compound in Preclinical Myocardial I/R Injury Models

| Finding | Percentage Change/Observation | Source(s) |

| Myocardial Infarct Size | Reduced | nih.govfrontiersin.org |

| Cardiac Enzymes | Lower levels | nih.govfrontiersin.org |

| Systolic and Diastolic Function | Improved | nih.govfrontiersin.org |

| Myocardial Ischemic Area | Reduced by 32.5% | cellmolbiol.org |

| Cardiomyocyte Apoptosis Rate | Decreased by 26.4% | cellmolbiol.org |

| Rho-ROCK Kinase Activity | Reduced by 18.3% | cellmolbiol.org |

Pulmonary Hypertension (PH)

In preclinical models of pulmonary hypertension (PH), this compound has been shown to both prevent and reverse pulmonary arterial remodeling. nih.gov In a rat model of end-stage PH with left heart disease, therapy with this compound reversed the hemodynamic disorder and prevented pulmonary vascular remodeling. nih.gov The blockade of ROCK signaling by this compound led to a decrease in the protein levels of endothelin-1 (B181129) and the mRNA expression levels of the endothelin A receptor, while promoting the production of nitric oxide. nih.gov Furthermore, this compound inhibited the proliferation of pulmonary artery smooth muscle cells. nih.govsemanticscholar.org In a SU5416 plus hypoxia-induced rat model of PH, a novel synthetic drug derived from this compound, this compound dichloroacetate (B87207) (FDCA), effectively alleviated the increase in right ventricular systolic pressure and attenuated pulmonary vascular and right ventricular remodeling. nih.gov These findings suggest that this compound and its derivatives may be promising therapeutic agents for impeding the development of end-stage PH. nih.gov

Modulation of Hemodynamic Parameters

Preclinical and clinical investigations have demonstrated the effects of this compound on various hemodynamic parameters. In a study involving patients with congenital heart defects and severe pulmonary arterial hypertension (PAH), a 30-minute intravenous infusion of this compound resulted in significant reductions in both systolic and mean pulmonary artery pressure (sPAP and mPAP). jst.go.jp Specifically, sPAP decreased from a baseline of 104.51 ± 17.87 mmHg to 89.77 ± 16.04 mmHg, and mPAP decreased from 65.37 ± 13.55 mmHg to 57.28 ± 13.97 mmHg. jst.go.jp Furthermore, pulmonary vascular resistance (PVR) was significantly reduced from 10.66 ± 5.93 Wood units to 8.36 ± 5.02 Wood units. jst.go.jp There were no significant changes observed in systemic artery pressure (SAP), cardiac index (CI), systemic vascular resistance (SVR), or artery oxygen saturation (SaO2). jst.go.jp

Another study on patients with PAH showed that this compound inhalation significantly reduced mean PAP. tohoku.ac.jp A meta-analysis of short-term trials also confirmed that this compound administration led to statistically significant improvements in mPAP, sPAP, PVR, SVR, and CI in patients with pulmonary hypertension. thieme-connect.com In chronically prepared, late-gestation fetal sheep, a low-dose infusion of this compound caused a sustained increase in left pulmonary artery blood flow (QLPA) and a decrease in PVR over a two-hour period, without changing the mean pulmonary artery pressure. nih.gov

| Parameter | Baseline | After 30-min this compound Infusion | P-value |

|---|---|---|---|

| Systolic Pulmonary Artery Pressure (mmHg) | 104.51 ± 17.87 | 89.77 ± 16.04 | <0.01 |

| Mean Pulmonary Artery Pressure (mmHg) | 65.37 ± 13.55 | 57.28 ± 13.97 | <0.01 |

| Pulmonary Vascular Resistance (Wood units) | 10.66 ± 5.93 | 8.36 ± 5.02 | <0.01 |

Stable Angina Pectoris

Improvement of Exercise Tolerance and ST-Segment Depression

Clinical trials have evaluated the efficacy of this compound in patients with stable angina pectoris. A multicenter, double-blind, placebo-controlled, phase 2 trial involving 84 patients demonstrated that this compound significantly increased the time to ≥1 mm ST-segment depression during exercise testing at both peak and trough drug levels compared to placebo (172.1 s vs. 44.0 s and 92.8 s vs. 26.4 s, respectively). jacc.orgnih.gov While exercise duration was numerically greater in the this compound group, the difference compared to placebo was not statistically significant. jacc.orgnih.gov Notably, this compound did not significantly affect heart rate or blood pressure. jacc.orgnih.gov

Another multicenter phase II study examined the anti-anginal effects of this compound in patients with stable effort angina. researchgate.netnih.gov In this research, this compound treatment significantly prolonged both the maximum exercise time and the time to the onset of 1-mm ST-segment depression on a treadmill exercise test (p < 0.01 for both). researchgate.netnih.gov A significant dose-response relationship was observed for an exercise tolerance index, which combined the effects on exercise time and ST-segment depression. researchgate.netnih.gov Throughout the treatment, blood pressure and heart rate during exercise remained unchanged. researchgate.net

Carotid Artery Stenosis and Endothelial Function

The role of this compound in vascular remodeling associated with carotid artery stenosis has been investigated in preclinical models. In a mouse model where partial ligation of the left common carotid artery (LCA) was performed to induce changes in blood flow, treatment with this compound was shown to prevent intima-media thickening. nih.govspandidos-publications.com Mice treated with this compound developed a significantly smaller intima-media thickness compared to untreated mice following the ligation procedure. nih.gov Immunohistochemical analysis revealed a reduction in vascular smooth muscle cell proliferation and fewer CD45+ inflammatory cells in the vessel walls of the this compound-treated group. nih.gov These findings suggest that the inhibition of the Rho-kinase pathway by this compound can attenuate the vascular remodeling that occurs in response to hemodynamic changes. nih.govspandidos-publications.com Endothelial dysfunction is recognized as a key factor in the development of atherosclerosis, impacting vasodilation and promoting inflammation. mdpi.com

Raynaud's Phenomenon and Microcirculatory Effects

The efficacy of this compound in treating Raynaud's phenomenon (RP) secondary to systemic sclerosis (SSc) was assessed in a double-blind, placebo-controlled, randomized, crossover study. nih.govnih.gov Seventeen patients received single oral doses of 40 mg this compound, 80 mg this compound, or a placebo before undergoing a standardized cold challenge. nih.govnih.gov

The primary outcomes were the time to recover 50% and 70% of the pre-challenge skin temperature. The results showed no statistically significant differences between the groups. nih.gov The average time to 50% recovery was 7.9 minutes for placebo, 7.5 minutes for 40 mg this compound, and 8.2 minutes for 80 mg this compound. nih.gov Similarly, the time to 70% recovery was 18.2 minutes for placebo, 15.0 minutes for 40 mg this compound, and 17.1 minutes for 80 mg this compound. nih.gov While digital blood flow measurements, assessed by laser Doppler, were higher in the this compound-treated groups compared to placebo, these differences were not statistically significant. nih.gov The study concluded that a single oral dose of this compound was not associated with a significant benefit in skin temperature recovery time or digital blood flow after a cold challenge in this patient population. nih.gov

| Treatment Group | Average Time to 50% Recovery (minutes) | Average Time to 70% Recovery (minutes) |

|---|---|---|

| Placebo | 7.9 | 18.2 |

| This compound 40 mg | 7.5 | 15.0 |

| This compound 80 mg | 8.2 | 17.1 |

Atherosclerosis Progression Modulation